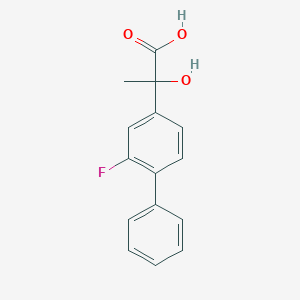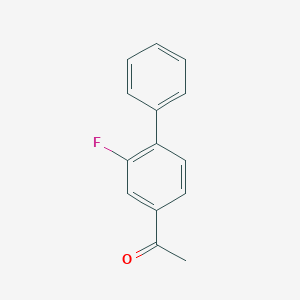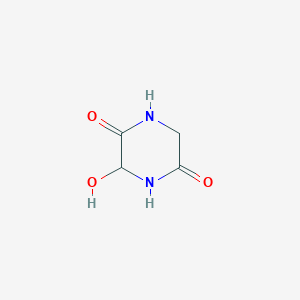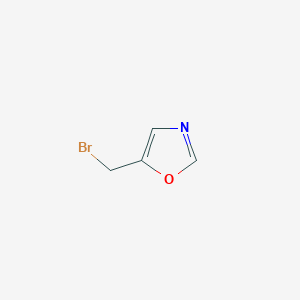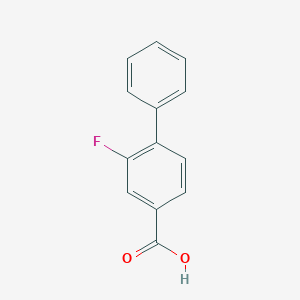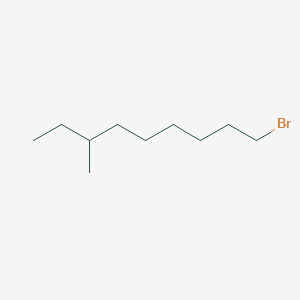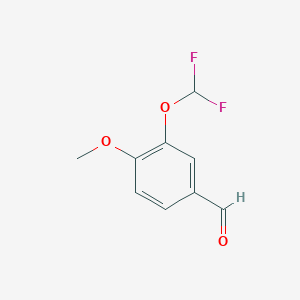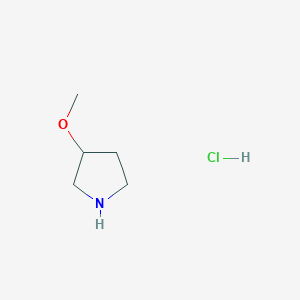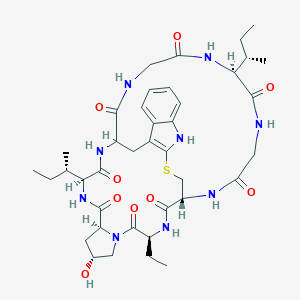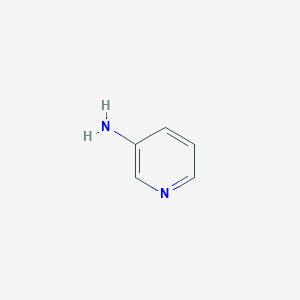![molecular formula C33H35NO3 B143724 (5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one CAS No. 128822-04-8](/img/structure/B143724.png)
(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one is a chemical compound with potential applications in scientific research. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
作用機序
The mechanism of action of (5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one is not fully understood. However, studies have shown that the compound may interact with specific receptors or enzymes, leading to changes in cellular signaling pathways. Further research is needed to fully elucidate the mechanism of action of this compound.
生化学的および生理学的効果
(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one has been shown to have various biochemical and physiological effects. Studies have demonstrated that the compound can modulate the activity of specific enzymes or receptors, leading to changes in cellular signaling pathways. Additionally, the compound has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
The advantages of using (5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one in lab experiments include its high purity and yield, making it suitable for large-scale production. Additionally, the compound has been extensively studied for its mechanism of action and biochemical and physiological effects, making it a valuable tool for investigating various biological processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for research on (5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one. These include:
1. Investigating the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
2. Further elucidating the compound's mechanism of action and cellular targets.
3. Developing new synthetic methods for the compound to improve yield and purity.
4. Investigating the compound's potential for use in drug delivery systems.
5. Examining the compound's potential for use in diagnostic imaging.
Conclusion:
In conclusion, (5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one is a chemical compound with potential applications in scientific research. The compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. Further research is needed to fully understand the potential of this compound for use in various applications.
合成法
The synthesis method for (5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one involves the reaction of the appropriate starting materials in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the desired product. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one has potential applications in scientific research. The compound has been studied for its mechanism of action and biochemical and physiological effects, making it useful for investigating various biological processes. Additionally, the compound has been used in the development of new drugs and therapies.
特性
CAS番号 |
128822-04-8 |
|---|---|
製品名 |
(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one |
分子式 |
C33H35NO3 |
分子量 |
493.6 g/mol |
IUPAC名 |
(5S)-1-[(1R,6R)-4,6-dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C33H35NO3/c1-24-18-20-30(25(2)22-24)32(36)34-29(19-21-31(34)35)23-37-33(26-12-6-3-7-13-26,27-14-8-4-9-15-27)28-16-10-5-11-17-28/h3-18,25,29-30H,19-23H2,1-2H3/t25-,29+,30-/m1/s1 |
InChIキー |
YZLXOUNLTATKFC-TZFWCWEWSA-N |
異性体SMILES |
C[C@@H]1CC(=CC[C@H]1C(=O)N2[C@@H](CCC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
SMILES |
CC1CC(=CCC1C(=O)N2C(CCC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
正規SMILES |
CC1CC(=CCC1C(=O)N2C(CCC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
同義語 |
Ethanone, 1-(4,6-dimethyl-3-cyclohexen-1-yl)-, (1R-trans)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



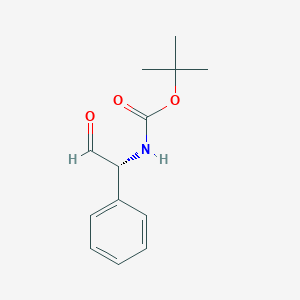
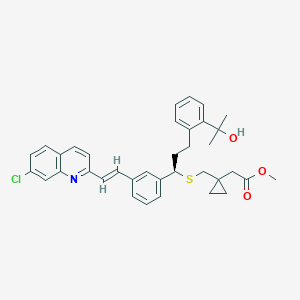
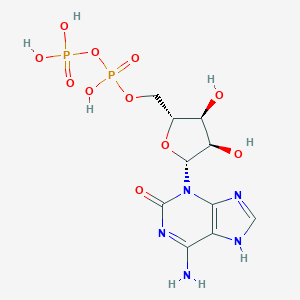
![2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]methylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B143649.png)
